molecular formula C16H16N2O2S B11836272 n'-(2,3-Dihydro-1h-inden-1-ylidene)-4-methylbenzenesulfonohydrazide CAS No. 73424-46-1

n'-(2,3-Dihydro-1h-inden-1-ylidene)-4-methylbenzenesulfonohydrazide

Cat. No.: B11836272
CAS No.: 73424-46-1
M. Wt: 300.4 g/mol
InChI Key: YOWVLOMBIBKGFG-UHFFFAOYSA-N
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Description

n’-(2,3-Dihydro-1h-inden-1-ylidene)-4-methylbenzenesulfonohydrazide is a chemical compound that has garnered interest due to its potential biological activities. This compound is part of a broader class of hydrazides, which are known for their diverse applications in medicinal chemistry and other scientific fields.

Preparation Methods

The synthesis of n’-(2,3-Dihydro-1h-inden-1-ylidene)-4-methylbenzenesulfonohydrazide typically involves the reaction of 2,3-dihydro-1H-indene-1-one with 4-methylbenzenesulfonohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product

Chemical Reactions Analysis

n’-(2,3-Dihydro-1h-inden-1-ylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

Comparison with Similar Compounds

Similar compounds to n’-(2,3-Dihydro-1h-inden-1-ylidene)-4-methylbenzenesulfonohydrazide include other benzohydrazides and sulfonohydrazides that also exhibit LSD1 inhibitory activity. For example, (E)-N’-(2,3-dihydro-1H-inden-1-ylidene)benzohydrazides have been shown to have potent LSD1 inhibitory effects . The uniqueness of n’-(2,3-Dihydro-1h-inden-1-ylidene)-4-methylbenzenesulfonohydrazide lies in its specific structural configuration, which may confer distinct biological activities compared to other similar compounds.

Properties

IUPAC Name

N-(2,3-dihydroinden-1-ylideneamino)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-12-6-9-14(10-7-12)21(19,20)18-17-16-11-8-13-4-2-3-5-15(13)16/h2-7,9-10,18H,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWVLOMBIBKGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10994148
Record name N'-(2,3-Dihydro-1H-inden-1-ylidene)-4-methylbenzene-1-sulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10994148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73424-46-1
Record name N'-(2,3-Dihydro-1H-inden-1-ylidene)-4-methylbenzene-1-sulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10994148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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